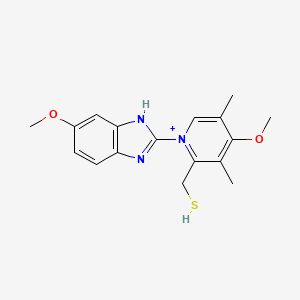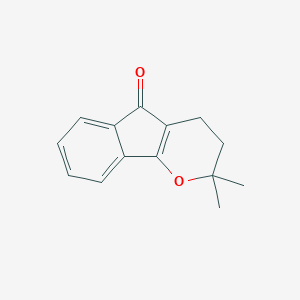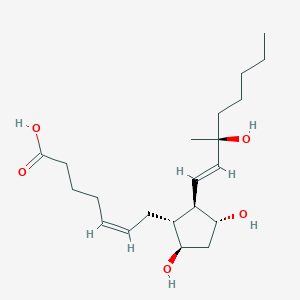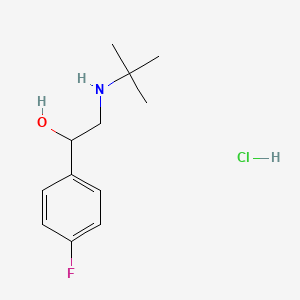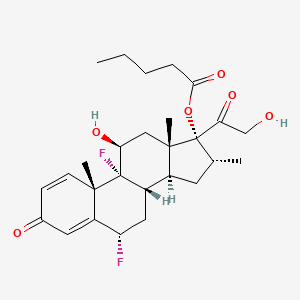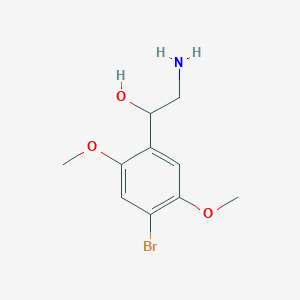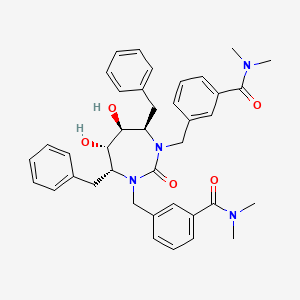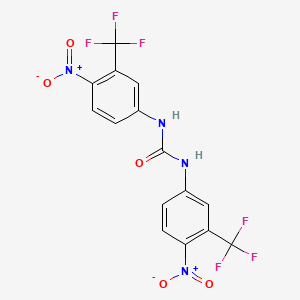
1,3-Bis(4-nitro-3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea (7UYX582JC6) is a synthetic organic molecule characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, linked through a urea moiety. This compound has a molecular formula of C15H8F6N4O5 and a molecular weight of 438.2382 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform . The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and to ensure high yield .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like or .
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, and tin chloride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products Formed
Reduction: Formation of N,N’-bis(4-amino-3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-3-(trifluoromethyl)aniline and carbon dioxide.
Aplicaciones Científicas De Investigación
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to the presence of nitro and trifluoromethyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(4-nitrophenyl)urea
- N,N’-bis(3-(trifluoromethyl)phenyl)urea
- N,N’-bis(4-chloro-3-(trifluoromethyl)phenyl)urea
Uniqueness
N,N’-bis(4-nitro-3-(trifluoromethyl)phenyl)urea is unique due to the combination of nitro and trifluoromethyl groups on the phenyl rings, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
6167-23-3 |
|---|---|
Fórmula molecular |
C15H8F6N4O5 |
Peso molecular |
438.24 g/mol |
Nombre IUPAC |
1,3-bis[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8F6N4O5/c16-14(17,18)9-5-7(1-3-11(9)24(27)28)22-13(26)23-8-2-4-12(25(29)30)10(6-8)15(19,20)21/h1-6H,(H2,22,23,26) |
Clave InChI |
FZKLCRHVRMYKCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


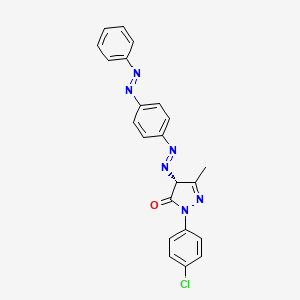
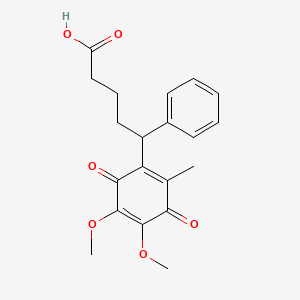

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

